molecular formula C30H28N2O3 B2501418 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one CAS No. 313402-68-5

8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one

Cat. No. B2501418
M. Wt: 464.565
InChI Key: PEYFSBTXDFFVTM-UHFFFAOYSA-N
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Description

8-Allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is a chemical compound with the molecular formula C30H28N2O3 . It has an average mass of 464.555 Da and a monoisotopic mass of 464.209991 Da .


Molecular Structure Analysis

The molecular structure of 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is characterized by the presence of an allyl group and a benzhydrylpiperazino carbonyl group attached to a chromen-2-one core . The stability of the allyl radical is due to the fact that the unpaired electron is delocalized, or spread out, over an extended π-orbital network rather than localized at only one site .

Scientific Research Applications

Synthesis and Chemical Properties

Microwave-Promoted Synthesis

Allyl and prenyl ethers undergo a tandem sequence of Claisen rearrangement, carbonyl olefination, and cyclization upon microwave irradiation, producing multiply substituted chromen-2-ones. This method highlights the utility of microwave-assisted synthesis in generating chromen derivatives efficiently (Schmidt & Riemer, 2015).

Regiospecific Synthesis

Novel isoxazoline chromene derivatives have been synthesized, demonstrating the versatility of chromen-2-ones in generating diverse chemical structures with potential for varied biological activities (Zghab et al., 2017).

Enantioselective Inhibition Studies

Chromenone derivatives have been identified as potent and selective inhibitors for DNA-dependent protein kinase (DNA-PK), showcasing the significance of chromen-2-one frameworks in the development of selective biological inhibitors (Clapham et al., 2012).

Aluminium Triflate-Catalyzed Reactions

Benzylic and allylic alcohols have been used as carbon electrophiles in dehydrative nucleophilic displacement reactions catalyzed by aluminium triflate. This method emphasizes the role of chromen-2-ones in facilitating atom-efficient synthesis (Cullen, Muller, & Williams, 2017).

Biological Applications

Antimicrobial and Anticoagulant Activities

Chromen-2-one derivatives exhibit significant antimicrobial and anticoagulant activities. These findings underscore the therapeutic potential of chromen-2-one compounds in treating microbial infections and preventing blood clots (Mandala et al., 2013).

properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3/c1-2-10-24-15-9-16-25-21-26(30(34)35-28(24)25)29(33)32-19-17-31(18-20-32)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h2-9,11-16,21,27H,1,10,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYFSBTXDFFVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one

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